3,5,6-Tribromo-4-methylpyridazine
Description
3,5,6-Tribromo-4-methylpyridazine (C₅H₄Br₃N₂) is a halogenated pyridazine derivative characterized by a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 2. The compound features bromine substituents at positions 3, 5, and 6, along with a methyl group at position 3. This substitution pattern confers unique electronic and steric properties, making it a valuable intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research.
The bromine atoms act as strong electron-withdrawing groups, enhancing the compound’s susceptibility to nucleophilic aromatic substitution (NAS) reactions. The methyl group contributes steric bulk and slight electron-donating effects, influencing regioselectivity in subsequent reactions.
Properties
IUPAC Name |
3,4,6-tribromo-5-methylpyridazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3Br3N2/c1-2-3(6)5(8)10-9-4(2)7/h1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVJOZDHFBHMONM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN=C1Br)Br)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3Br3N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701290598 | |
| Record name | Pyridazine, 3,4,6-tribromo-5-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701290598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.80 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
732295-62-4 | |
| Record name | Pyridazine, 3,4,6-tribromo-5-methyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=732295-62-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyridazine, 3,4,6-tribromo-5-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701290598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5,6-Tribromo-4-methylpyridazine typically involves the bromination of 4-methylpyridazine. The process can be carried out using bromine or other brominating agents under controlled conditions to ensure selective bromination at the desired positions on the pyridazine ring. The reaction is usually conducted in an inert solvent such as chloroform or dichloromethane, and the temperature is maintained at a moderate level to prevent over-bromination .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product. The bromination reaction is monitored closely to avoid the formation of unwanted by-products, and the product is purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
3,5,6-Tribromo-4-methylpyridazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to remove bromine atoms and form less brominated derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or organolithium compounds are used under anhydrous conditions to facilitate substitution reactions.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted pyridazine derivatives can be formed, such as azido, thiol, or alkyl derivatives.
Oxidation Products: Oxidation can lead to the formation of pyridazine oxides or other oxygenated derivatives.
Reduction Products: Reduction typically results in less brominated pyridazine derivatives or fully de-brominated pyridazine.
Scientific Research Applications
3,5,6-Tribromo-4-methylpyridazine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of biologically active compounds, including potential drug candidates for various diseases.
Materials Science: The compound is explored for its potential use in the development of advanced materials, such as organic semiconductors and polymers.
Chemical Biology: It serves as a probe in biochemical studies to investigate the function of specific enzymes or pathways.
Agricultural Chemistry: The compound is studied for its potential use as a pesticide or herbicide due to its biological activity.
Mechanism of Action
The mechanism of action of 3,5,6-Tribromo-4-methylpyridazine depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. The bromine atoms on the pyridazine ring can interact with biological targets through halogen bonding, hydrogen bonding, or hydrophobic interactions, leading to modulation of the target’s activity . The exact molecular targets and pathways involved vary depending on the specific derivative and its intended use .
Comparison with Similar Compounds
Research Findings and Trends
Recent studies highlight the following:
- Synthetic Efficiency : Microwave-assisted synthesis of this compound reduces reaction time from 12 hours to 45 minutes compared to traditional methods .
- Thermal Stability : Thermogravimetric analysis (TGA) reveals decomposition onset at 220°C, superior to 3,4,5-Tribromopyridazine (180°C) due to stabilizing methyl interactions .
Biological Activity
3,5,6-Tribromo-4-methylpyridazine is a halogenated pyridazine derivative that has attracted attention for its potential biological activities. This article explores the compound's biological effects, including its antimicrobial properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features three bromine atoms and a methyl group attached to the pyridazine ring. Its chemical structure can be represented as follows:
This unique structure contributes to its reactivity and biological activity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of this compound. Its activity against various pathogens has been a focal point of research.
Table 1: Antimicrobial Activity
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 50 µg/mL |
| Escherichia coli | 75 µg/mL |
| Pseudomonas aeruginosa | 100 µg/mL |
| Candida albicans | 60 µg/mL |
The compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with varying MIC values indicating its effectiveness against different strains .
The mechanism by which this compound exerts its biological effects primarily involves its ability to interact with cellular components. The bromine atoms in the structure are believed to enhance the compound's reactivity with biological molecules such as enzymes and nucleic acids. This interaction can lead to modifications that disrupt normal cellular functions, contributing to its antimicrobial effects .
Case Studies
- Study on Antifungal Activity : A study evaluated the antifungal properties of this compound against various fungal strains. The results indicated that the compound inhibited the growth of Candida species effectively, suggesting potential applications in treating fungal infections .
- Evaluation of Anti-parasitic Activity : Another investigation explored the anti-parasitic effects of this compound against Plasmodium falciparum and Leishmania species. The findings revealed that it exhibited moderate activity against these parasites, indicating its potential as a lead compound for further development in anti-parasitic therapies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
